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Introduction

Streptolysin O (SLO) is a pore-forming exotoxin produced by most strains of Group A
Streptococcus (GAS). As a member of the cholesterol-dependent cytolysin (CDC) family, SLO
binds to cholesterol in the plasma membrane of eukaryotic cells. Following binding, SLO
monomers oligomerize to form large transmembrane pores, leading to the disruption of
membrane integrity, leakage of cellular contents, and ultimately, cell lysis.[1][2] This cytotoxic
activity is a key virulence factor in GAS infections. The ability of SLO to permeabilize cell
membranes has also been harnessed as a tool in cell biology to introduce macromolecules into
the cytoplasm.

This document provides a detailed protocol for a Streptolysin O-based cytotoxicity assay
using the Lactate Dehydrogenase (LDH) release method. The LDH assay is a reliable and
widely used colorimetric method to quantify cell death by measuring the activity of LDH, a
stable cytosolic enzyme, released from damaged cells into the surrounding culture medium.[3]

[41[5][6][7]

Principle of the Assay

The assay is performed in two main stages. First, target cells are incubated with varying
concentrations of Streptolysin O. The SLO will form pores in the cell membranes of
susceptible cells, leading to cell lysis. In the second stage, the amount of LDH released into the
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culture supernatant is quantified. This is achieved through a coupled enzymatic reaction where
LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt
(INT) into a red formazan product. The intensity of the red color is proportional to the amount of
LDH released and is measured spectrophotometrically at 490 nm.[4][5][7]

Mechanism of Streptolysin O-Induced Pore
Formation

Streptolysin O-mediated cytotoxicity is a multi-step process that begins with the binding of
soluble SLO monomers to cholesterol in the target cell membrane. Upon binding, multiple
monomers oligomerize to form arc-shaped and eventually complete ring-shaped pre-pore
complexes on the membrane surface.[1][2][8] This is followed by a conformational change that
results in the insertion of the complex into the lipid bilayer, forming a large aqueous pore with a
diameter of up to 30 nm.[1] The formation of these pores disrupts the osmotic balance of the
cell, leading to the influx of ions and water, swelling, and eventual lysis.
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Caption: Mechanism of Streptolysin O pore formation.
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Experimental Protocol: LDH Cytotoxicity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

o Target mammalian cells (e.g., HeLa, A549, or other susceptible cell line)

o Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal
Bovine Serum (FBS) and antibiotics

o Streptolysin O (recombinant or purified)

e Phosphate-Buffered Saline (PBS), pH 7.4

» LDH Cytotoxicity Assay Kit (containing Lysis Solution and Reaction Mixture)
o 96-well flat-bottom tissue culture plates

o Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength
of ~680 nm

Experimental Workflow
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Caption: Experimental workflow for the SLO cytotoxicity assay.
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Step-by-Step Protocol

o Cell Seeding:

[e]

Culture target cells to ~80% confluency.

o

Trypsinize and resuspend the cells in complete culture medium.

[¢]

Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10* to 5 x 10* cells/well in
100 pL of medium).

[¢]

Incubate the plate for 24 hours at 37°C in a 5% CO:z humidified incubator to allow for cell
attachment.

o Preparation of Controls and SLO Treatment:

o On a separate 96-well plate or in microcentrifuge tubes, prepare serial dilutions of
Streptolysin O in serum-free culture medium.

o Set up the following controls in triplicate on the cell plate:

» Spontaneous LDH Release (Negative Control): Add 10 pL of serum-free medium to the
wells.

» Maximum LDH Release (Positive Control): Add 10 pL of 10X Lysis Solution (from the
LDH kit) to the wells.

= Vehicle Control: Add 10 pL of the buffer in which SLO is diluted to the wells.

o Carefully remove the culture medium from the remaining wells and add 100 pL of the
various SLO dilutions.

o Incubate the plate at 37°C for a predetermined time (e.g., 1 to 4 hours).
e LDH Measurement:

o Following incubation, centrifuge the plate at 250 x g for 5 minutes.
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o Carefully transfer 50 pL of the supernatant from each well to a new, optically clear 96-well
plate.

o Add 50 pL of the LDH Reaction Mixture to each well.
o Incubate the plate at room temperature for 30 minutes, protected from light.
o Add 50 puL of Stop Solution to each well.

o Measure the absorbance at 490 nm using a microplate reader. It is recommended to also
measure the absorbance at a reference wavelength of 680 nm to correct for background.

Data Presentation and Analysis
Data Analysis

o Subtract the 680 nm absorbance reading (background) from the 490 nm absorbance reading
for all wells.

o Calculate the percentage of cytotoxicity using the following formula:[4][7]

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100

o Experimental Value: Absorbance of cells treated with SLO.
o Spontaneous Release: Absorbance of untreated cells (negative control).

o Maximum Release: Absorbance of cells treated with Lysis Solution (positive control).

Quantitative Data Summary

The following table provides representative data for a Streptolysin O cytotoxicity assay
performed on a mammalian cell line.
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Streptolysin O Mean Absorbance (490 L
. Calculated % Cytotoxicity
Concentration (U/mL) nm)
0 (Spontaneous Release) 0.250 0%
50 0.450 15.4%
100 0.700 34.6%
250 1.150 69.2%
500 1.500 96.2%

Lysis Buffer (Maximum
1.550 100%
Release)

Note: These are example data. Actual absorbance values and calculated cytotoxicity will vary
depending on the cell type, cell number, SLO activity, and incubation time.

Troubleshooting

» High Background in Spontaneous Release Wells: This may be due to poor cell health, over-
confluency, or harsh pipetting. Ensure gentle handling of cells and use a healthy, sub-
confluent culture.

o Low Signal in Maximum Release Wells: This could indicate insufficient cell numbers or
incomplete lysis. Optimize cell seeding density and ensure the lysis buffer is added and
mixed properly.

¢ High Variability Between Replicates: This can be caused by inconsistent cell seeding or
inaccurate pipetting. Ensure a homogenous cell suspension and use calibrated pipettes.

By following this detailed protocol, researchers can accurately quantify the cytotoxic effects of
Streptolysin O and other pore-forming toxins, providing valuable insights for both basic
research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://link.springer.com/article/10.1093/emboj/17.6.1598
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://pmc.ncbi.nlm.nih.gov/articles/PMC1170507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1170507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1170507/
https://www.protocols.io/view/ldh-cytotoxicity-assay-261ger51yl47/v1
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011851_Pierce_LDH_Cytotoxicity_Asy_UG.pdf
https://www.3hbiomedical.com/pub_docs/files/Sciencell_data_sheest/Cell/SC8078.pdf
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_L_LV02000_A.pdf
https://www.abcam.com/en-us/knowledge-center/cell-biology/ldh-assay-kit-guide-principles-and-application
https://www.researchgate.net/figure/A-Assembly-model-for-streptolysin-O-pores-in-lipid-bilayers-Monomers-in-solution-a_fig2_14607653
https://www.benchchem.com/product/b1611045#streptolysin-o-based-cytotoxicity-assay-protocol
https://www.benchchem.com/product/b1611045#streptolysin-o-based-cytotoxicity-assay-protocol
https://www.benchchem.com/product/b1611045#streptolysin-o-based-cytotoxicity-assay-protocol
https://www.benchchem.com/product/b1611045#streptolysin-o-based-cytotoxicity-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

